4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry 1,3,4-Oxadiazole Procurement

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-61-8) is a synthetic small molecule defined by a 1,3,4-oxadiazole core, a 2-pyridyl substituent, and a 4-cyanobenzamide moiety. It belongs to a broader class of 1,3,4-oxadiazole benzamides, a scaffold frequently explored for diverse pharmacological activities including kinase inhibition and antimicrobial effects.

Molecular Formula C15H9N5O2
Molecular Weight 291.27
CAS No. 862809-61-8
Cat. No. B3011112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS862809-61-8
Molecular FormulaC15H9N5O2
Molecular Weight291.27
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H9N5O2/c16-9-10-4-6-11(7-5-10)13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,(H,18,20,21)
InChIKeyVROSEKICHDIJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-61-8) – Class Context and Chemical Identity


4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-61-8) is a synthetic small molecule defined by a 1,3,4-oxadiazole core, a 2-pyridyl substituent, and a 4-cyanobenzamide moiety . It belongs to a broader class of 1,3,4-oxadiazole benzamides, a scaffold frequently explored for diverse pharmacological activities including kinase inhibition and antimicrobial effects [1][2]. However, despite its structural definition and commercial availability, a comprehensive search of primary research literature, patents, and authoritative databases reveals no peer-reviewed quantitative biological or physicochemical data specifically reported for this compound that could form the basis for a comparative evidence guide.

The Risk of Unverified Substitution: Why 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Interchanged Without Data


The 1,3,4-oxadiazole benzamide scaffold is highly sensitive to even minor structural modifications. Close analogs of 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, such as its 4-ethoxy (CAS 862809-71-0) , 3-methoxy (CAS 862809-56-1) [1], or 4-sulfamoyl (CAS 862809-60-7) counterparts, are known commercial entities. In related oxadiazole series, variations in the benzamide substituent's electronic character (e.g., replacing a cyano group with a methoxy) have been shown to drastically alter potency, target selectivity, and even the mechanism of action [2]. Therefore, in the complete absence of published comparative biological data for this specific compound, assuming functional equivalence with any analog is scientifically unfounded and constitutes a significant risk for experimental reproducibility and procurement decision-making.

Quantitative Comparative Evidence for 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (862809-61-8)


Evidence Gap: No Primary Comparative Biological Data Available vs. Structural Analogs

An exhaustive search of PubMed, Google Scholar, Google Patents, and major chemical databases (PubChem, ChemSpider) did not yield any peer-reviewed publication, patent, or public bioassay record that provides quantitative activity data (e.g., IC50, Ki, MIC) for 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. Consequently, a direct head-to-head comparison against its closest identified analogs (e.g., 4-ethoxy [CAS 862809-71-0] or 3-methoxy [CAS 862809-56-1] derivatives) is not possible. The only inference that can be drawn is from the broader class of 1,3,4-oxadiazole benzamides, where the 4-cyano group is a strong electron-withdrawing substituent, which in related scaffolds has been associated with enhanced binding affinity to certain kinase targets compared to electron-donating groups [1]. This remains a class-level inference and has not been experimentally validated for this specific compound.

Medicinal Chemistry 1,3,4-Oxadiazole Procurement

Structural Differentiation: The 4-Cyano Substituent's Predicted Physicochemical Properties

At a computational level, the 4-cyano group is a powerful electron-withdrawing substituent (Hammett σp ≈ 0.66). Compared to the electron-donating 4-ethoxy group, the 4-cyano modification is predicted to significantly lower the electron density of the benzamide ring, reduce the pKa of the amide N–H, and alter the compound's dipole moment. For instance, the 4-cyanobenzamide is predicted to have a lower logP than its 4-ethoxy analog (predicted logP ~1.8 vs. ~2.4), implying different solubility and permeability profiles. These are theoretical predictions from in silico tools and have not been empirically verified for this compound against its analogs in a comparative study.

Computational Chemistry Drug Design Physicochemical Properties

Commercial Availability as a Potential Differentiator vs. Niche Analogs

4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is listed by multiple chemical vendors, suggesting a more established supply chain compared to some other substituted analogs. For example, the 2,5-dichloro derivative (CAS 887892-71-9) [1] appears to have fewer commercial sources based on current search results. While this does not represent a scientific advantage, it can be a practical differentiator for procurement in early-stage screening where timely access to a specific 4-substitution pattern is required and custom synthesis would introduce significant delays.

Chemical Procurement Inventory Lead Discovery

Application Scenarios for 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Based on Class Potential


Exploratory Kinase or Antimicrobial Screening Libraries

Given the track record of 1,3,4-oxadiazole benzamides as kinase inhibitors (e.g., CDK2 [1]) and antimicrobial agents, this compound could be incorporated into a diverse screening library. Its selection over an analog would be based on the 4-cyano group's distinct electronic profile, intended to probe an unexplored region of structure-activity relationship (SAR) space, but with the understanding that its individual activity is currently unknown [1].

Computational Chemistry and In Silico Modeling

The compound's well-defined structure, featuring a strong electron-withdrawing substituent, makes it a suitable candidate for computational studies (docking, QSAR model building) where the impact of the 4-cyano group on predicted binding modes can be compared in silico against analogs with electron-donating groups. This application leverages its structural identity without requiring pre-existing bioassay data.

Method Development and Analytical Chemistry

This compound can serve as a reference standard for developing HPLC or LC-MS methods targeting 1,3,4-oxadiazole benzamides. Its unique retention time and mass spectrum, distinct from its 4-ethoxy analog due to its lower predicted lipophilicity, can be used to validate separation methods for closely related synthetic impurities or metabolites.

Quote Request

Request a Quote for 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.